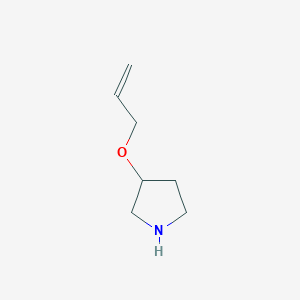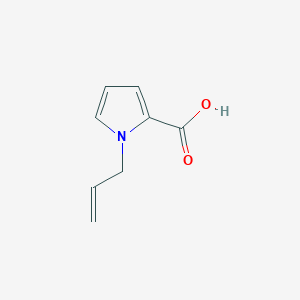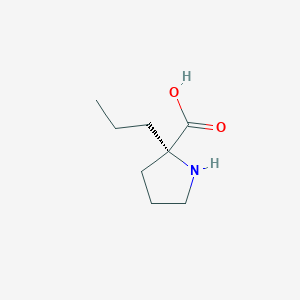![molecular formula C12H9ClN4 B1451547 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1204297-37-9](/img/structure/B1451547.png)
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Overview
Description
The compound “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” is a chemical compound with the molecular formula C12H9ClN4 . It is a derivative of pyrazolo[3,4-d]pyridazine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” consists of a pyrazolo[3,4-d]pyridazine core with a chlorine atom at the 7-position, a methyl group at the 4-position, and a phenyl group at the 1-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” include a molecular weight of 244.68 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including pyrazolo[3,4-d]pyridazine derivatives, have been extensively explored for their utility as versatile synthetic intermediates. These compounds are pivotal in the formation of metal complexes, catalyst design, and asymmetric synthesis. Their functionalities extend to the development of novel catalysts and the facilitation of various organic transformations, highlighting their significance in advancing the methodologies of organic synthesis and catalysis (Li et al., 2019).
Medicinal Chemistry and Drug Development
The pyrazolo[3,4-d]pyridazine core is identified as a pharmacophore in many biologically active compounds, showcasing a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The compound's utility in medicinal chemistry is further underlined by its role in the design and synthesis of new pharmacologically active agents, offering a foundation for the development of novel therapeutic drugs (Dar & Shamsuzzaman, 2015).
Heterocyclic Compounds in Therapeutics
Research on heterocyclic compounds, akin to 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, has elucidated their potential in therapeutic applications. These compounds serve as key scaffolds for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new drugs with potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of these heterocyclic scaffolds in drug development investigations underscores their importance in medicinal chemistry and pharmacotherapy (Garrido et al., 2021).
Future Directions
properties
IUPAC Name |
7-chloro-4-methyl-1-phenylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-10-7-14-17(9-5-3-2-4-6-9)11(10)12(13)16-15-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUMUCVWQIBJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)


![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)